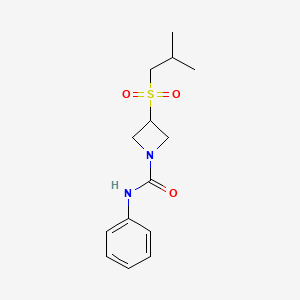

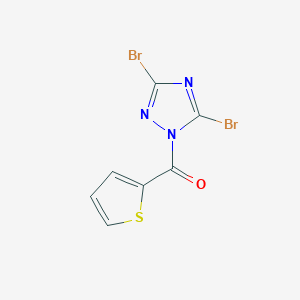

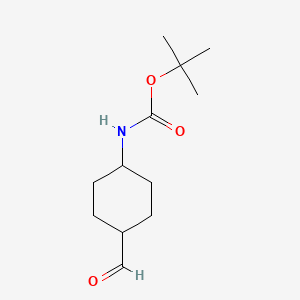

![molecular formula C14H19N5O3 B2571293 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-64-6](/img/structure/B2571293.png)

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in scientific research. It is a purine derivative that has been synthesized for its potential pharmacological properties. This compound has been studied for its ability to modulate biological pathways and its potential use in various medical applications.

Scientific Research Applications

Mesoionic Purinone Analogs

Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, have been synthesized and found to predominantly exist in the C3-H tautomeric form. These analogs undergo hydrolytic ring-opening reactions to produce specific acetamides, showcasing their potential in chemical synthesis and reaction studies (Coburn & Taylor, 1982).

Antagonists in Adenosine Receptors

Imidazo[2,1-f]purinones have been studied for their role as potent and selective A(3) adenosine receptor antagonists. These compounds, with a xanthine core, have been synthesized and evaluated for various substitutions to improve potency and hydrophilicity, contributing to pharmacological research (Baraldi et al., 2008).

Central Activity Studies

Imidazo[2,1‐f]purine‐2,4‐dione derivatives have been investigated for their central activity, including their potential as presynaptic 5HT1A receptor agonists and postsynaptic antagonists. These compounds have been examined in animal tests for antipsychotic, antidepressant‐, and anxiolytic‐like properties (Partyka et al., 2014).

Synthesis of Derivatives

Studies have focused on the synthesis of various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione, such as alkyl- or phenyl-7-methyl derivatives. These efforts are significant in developing novel compounds with potential applications in medicinal chemistry (Simo, Rybár & Alföldi, 1998).

Potential as Antidepressant Agents

Some derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their potential as antidepressant agents. This includes studying their affinity for serotonin receptors and phosphodiesterase inhibitor activity (Zagórska et al., 2016).

Antiviral and Antihypertensive Activity

Research has also been conducted on the synthesis of polymethylene derivatives of imidazo purines, which have shown potential for antiviral and antihypertensive activity. This highlights their significance in developing new therapeutic agents (Nilov et al., 1995).

Synthesis Techniques

Advancements in synthesis techniques, such as carbon-nitrogen bond formation in the creation of complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, have been reported. These developments are crucial for the chemical industry and pharmaceutical research (Huo et al., 2016).

Biochemical Analysis

Biochemical Properties

8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions, particularly those involving purine metabolism. It interacts with enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These interactions are crucial for the compound’s role in nucleotide synthesis and energy metabolism. The compound’s ability to mimic natural purines allows it to participate in various biochemical pathways, influencing the activity of enzymes and proteins involved in these processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of purinergic receptors, which are involved in cell communication and signaling . Additionally, it affects the expression of genes related to purine metabolism and energy production, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to purine receptors and enzymes, influencing their activity. For example, it can inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, the compound can activate or inhibit specific signaling pathways by interacting with G-protein coupled receptors (GPCRs) and other membrane-bound proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions and improve metabolic efficiency . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of purine nucleotides . It interacts with enzymes such as xanthine oxidase and HGPRT, influencing the levels of metabolites like hypoxanthine and inosine . These interactions play a crucial role in maintaining cellular energy balance and nucleotide homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, it can be transported to the nucleus, where it may influence gene expression and DNA synthesis . The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with cellular proteins .

properties

IUPAC Name |

6-(3-hydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-5-7-20)16(3)14(22)17(4)12(10)21/h20H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWWCDZEFVFZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

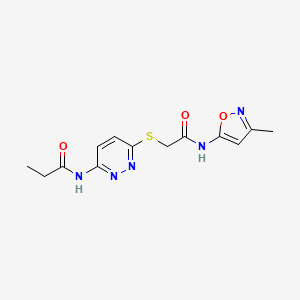

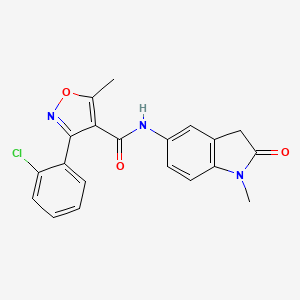

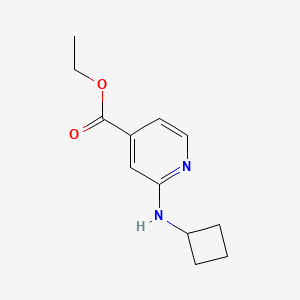

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)

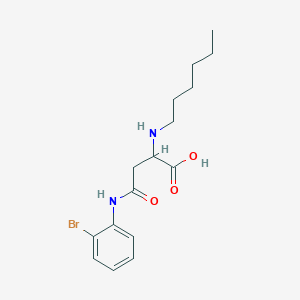

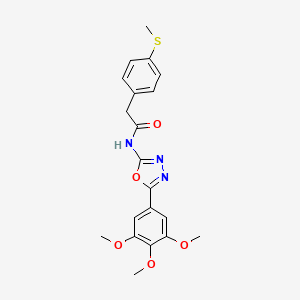

![3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol](/img/structure/B2571213.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)

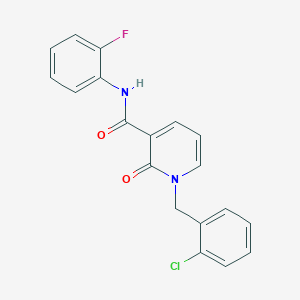

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)